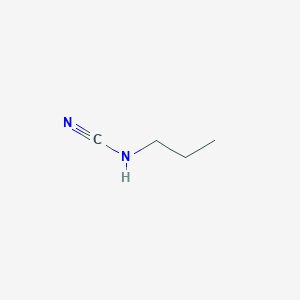

Propyl cyanamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C4H8N2 |

|---|---|

Molecular Weight |

84.12 g/mol |

IUPAC Name |

propylcyanamide |

InChI |

InChI=1S/C4H8N2/c1-2-3-6-4-5/h6H,2-3H2,1H3 |

InChI Key |

RYYCFQTWLMFJIG-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC#N |

Origin of Product |

United States |

Synthetic Methodologies for Propyl Cyanamide and Analogous Structures

Functional Group Transformations Involving Cyanamide (B42294) Derivatives

Synthesis of N,N-Dialkylcyanamides

The synthesis of N,N-dialkylcyanamides, which are analogous structures to propyl cyanamide (a monoalkylcyanamide), can be achieved through several methodologies. A widely known strategy involves the electrophilic N-cyanation of amines, traditionally utilizing cyanogen (B1215507) bromide sci-toys.comfishersci.ca. However, due to the high toxicity associated with cyanogen bromide, contemporary synthetic efforts have focused on developing safer and more operationally simple alternatives wikidata.orgfishersci.ca. For instance, a one-pot N-cyanation of secondary amines has been developed using trichloroacetonitrile (B146778) as a less toxic and inexpensive cyano source wikidata.orgfishersci.ca. This method allows for the transformation of a diverse range of cyclic and acyclic secondary amines into their corresponding cyanamides in good yields fishersci.ca.

Another straightforward approach to preparing mono- and disubstituted cyanamides involves the direct alkylation of metal cyanamides, such as calcium cyanamide fishersci.cagoogleapis.com. For example, the preparation of dialkylcyanamides, including di-n-butylcyanamide, can be achieved by reacting calcium cyanamide with alkyl halides googleapis.com. This general procedure involves the reaction of lime-nitrogen (containing calcium cyanamide) with sodium hydroxide (B78521) to form sodium cyanamide, followed by the addition of alkyl bromide and alcohol, and subsequent heating and distillation googleapis.com.

Table 1: Examples of N,N-Dialkylcyanamide Synthesis

| Starting Material (Amine Type) | Cyanating Agent | Product Type | Key Features | Reference |

| Secondary Amines | Trichloroacetonitrile | N,N-Dialkylcyanamides | One-pot procedure, less toxic cyano source, good yields | wikidata.orgfishersci.ca |

| Calcium Cyanamide | Alkyl Halides | N,N-Dialkylcyanamides | Direct alkylation, general procedure | fishersci.cagoogleapis.com |

Generation of N-Allenyl Cyanamides from Propargyl Precursors

N-Allenyl cyanamides represent a novel class of allenamides with significant synthetic utility. Their generation from propargyl precursors has been successfully achieved through a one-pot deoxycyanamidation-isomerization protocol fishersci.cafishersci.atwikipedia.orggoogle.com. This method typically employs propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) as key reagents fishersci.cafishersci.at.

The proposed mechanism for this transformation involves a series of steps:

An initial N- to O-sulfonyl transfer occurs between NCTS and a sodium alkoxide (generated in situ from propargyl alcohol and sodium hydride), leading to the formation of propargyl tosylate. fishersci.at

Subsequently, an SN2-type alkylation of the cyanamide anion with the propargyl tosylate yields N-propargyl cyanamide. fishersci.at

Finally, the N-propargyl cyanamide undergoes a base-catalyzed isomerization to afford the desired N-allenyl cyanamide. fishersci.at

Experimental studies have demonstrated that increasing the equivalents of base, such as sodium hydride (NaH), promotes the conversion from the N-propargyl cyanamide intermediate to the N-allenyl cyanamide product, providing evidence for the base-induced isomerization step wikidata.orgfishersci.at. The reaction has shown good functional group tolerance with various N-aryl substituents within the sulfonamide, yielding aryl/allenyl cyanamides in synthetically useful yields (51–73%) fishersci.at. While substituted propargyl alcohols can be utilized, the outcome may vary, with some favoring the N-propargyl cyanamide or leading to complex mixtures fishersci.atrna-society.org.

Table 2: Conversion of N-Propargyl Cyanamide to N-Allenyl Cyanamide

| Equivalents of NaH | Conversion to N-Propargyl Cyanamide (%) | Conversion to N-Allenyl Cyanamide (%) | Reference |

| 0.5 | 49 | 0 | wikidata.orgfishersci.at |

| 1.0 | 30 | 31 | wikidata.orgfishersci.at |

| 1.5 | 19 | 46 | wikidata.orgfishersci.at |

| 2.0 | <5 | 90 | wikidata.orgfishersci.at |

Conversion Pathways to Related Organonitrogen Compounds

Cyanamide derivatives serve as crucial precursors for the synthesis of a wide array of related organonitrogen compounds, highlighting their importance in synthetic organic chemistry. These transformations leverage the inherent reactivity of the cyanamide moiety to construct diverse molecular architectures.

Key conversion pathways include:

Formation of Guanidines, Ureas, and Isoureas: Cyanamides are widely recognized as building blocks for guanidines, ureas, and isoureas synhet.comsci-toys.comwikidata.orgfishersci.ca. For instance, cyanamides react with alcohols to form isourea derivatives, a process often catalyzed by Brønsted acids or bases wikidata.org. Guanidines can also be synthesized from cyanamides via radical chemistry wikidata.org.

Synthesis of Heterocycles: The bifunctionality of cyanamides makes them invaluable for the construction of various heterocyclic systems. They readily participate in cycloaddition reactions, leading to five- and six-membered nitrogen-containing heterocycles such as 2-aminopyridines and aminopyrimidines wikipedia.orgwikidata.orgfishersci.ca. Specific examples include the formation of 2-aminobenzimidazole (B67599) from 1,2-diaminobenzene and cyanamide, and the synthesis of 2-aminothiazole (B372263) from a cyclic enamine and elemental sulfur synhet.com. The cyano group within cyanamides can also be leveraged through radical pathways to synthesize complex polycyclic N-heterocyclic frameworks, including quinazolines, quinazolinones, and γ-lactams nih.gov.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed arylation of alkyl cyanamides has been developed as a mild and efficient method for forming unsymmetrical aryl/alkyl and aryl/aryl cyanamides nih.gov. This approach also enables the synthesis of vinyl cyanamides through the cross-coupling of vinyl bromides and triflates nih.gov. This highlights the utility of cyanamides in carbon-heteroatom bond-forming reactions nih.gov.

These diverse conversion pathways underscore the versatility of this compound and other cyanamide derivatives as key intermediates in the preparation of a broad spectrum of organonitrogen compounds, with applications spanning pharmaceuticals, agrochemicals, and materials science nih.govfishersci.seuni-freiburg.de.

Mechanistic Investigations of Propyl Cyanamide Reactivity

Elucidation of Nucleophilic and Electrophilic Activation Pathways

The reactivity of propyl cyanamide (B42294) is characterized by the dual nature of its cyanamide moiety, which contains both a nucleophilic nitrogen atom and an electrophilic carbon atom. This bifunctionality is central to its role in a variety of reaction mechanisms.

Cyanamide as a Bifunctional Reactive Moiety

The cyanamide functional group (-N=C-NH₂) in propyl cyanamide possesses both nucleophilic and electrophilic centers. chemicalbook.com The sp³-hybridized amino nitrogen has a lone pair of electrons, rendering it nucleophilic, while the nitrile carbon is electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atoms. chemicalbook.comchemicalbook.comnih.gov This inherent duality allows this compound to react with a diverse range of substrates. The nucleophilic amino nitrogen can participate in substitution reactions, while the electrophilic nitrile unit is susceptible to attack by nucleophiles and can engage in cycloaddition reactions. chemicalbook.comvulcanchem.com This bifunctional nature makes this compound a valuable building block in organic synthesis for the construction of nitrogen-containing molecules. researchgate.net

The reactivity of the cyanamide group can be modulated by the propyl substituent. The electron-donating nature of the propyl group can influence the nucleophilicity of the amino nitrogen and the electrophilicity of the nitrile carbon. This interplay of electronic effects dictates the specific reaction pathways that this compound will undergo.

Addition Reactions to the Nitrile Functionality

The electrophilic carbon of the nitrile group in this compound is a key site for addition reactions. A variety of nucleophiles can add across the carbon-nitrogen triple bond, leading to the formation of new functional groups. wikipedia.org

One of the most fundamental reactions is hydrolysis, where the addition of water across the nitrile bond leads to the formation of N-propylurea. wikipedia.org This reaction can be catalyzed by either acid or base. Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom, facilitating the attack by water. libretexts.org In basic hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org

Organometallic reagents, such as Grignard reagents, also readily add to the nitrile group. The addition of a Grignard reagent to this compound results in the formation of an intermediate imine, which upon hydrolysis, yields a ketone. libretexts.orgmasterorganicchemistry.com Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile group to a primary amine through successive hydride additions. chemistrysteps.comlibretexts.org

These addition reactions are fundamental to the synthetic utility of this compound, providing pathways to a range of important chemical structures.

Condensation Reactions Facilitated by Cyanamide

This compound can act as a dehydrating agent, facilitating condensation reactions where two molecules combine with the elimination of a small molecule, typically water. wikipedia.orgpressbooks.pub This reactivity stems from the ability of the cyanamide to react with water to form N-propylurea, thereby driving the equilibrium of the condensation reaction forward. wikipedia.org

For instance, this compound can promote the formation of amides from carboxylic acids and amines. pressbooks.pub In this process, the carboxylic acid adds to the cyanamide, forming an active intermediate which is then attacked by the amine to form the amide bond, with N-propylurea as a byproduct. This type of reaction is crucial in peptide synthesis and other areas where amide bond formation is required.

Cycloaddition Chemistry of Cyanamide Systems

The carbon-nitrogen triple bond of the cyanamide group in this compound is an active participant in cycloaddition reactions, providing a direct route to various heterocyclic systems. mdpi.com These reactions are powerful tools for the construction of complex molecular architectures from relatively simple starting materials.

[3+2] Cycloaddition Reactions and Their Products

This compound can undergo [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. These reactions are a highly efficient method for synthesizing a range of nitrogen-containing heterocycles.

A notable example is the reaction of cyanamides with donor-acceptor cyclopropanes, promoted by a Lewis acid such as BF₃·OEt₂, to produce cyclic amidines (2-amino-1-pyrrolines). organic-chemistry.orgthieme-connect.com This reaction proceeds with good functional group tolerance and can be performed on a gram scale. organic-chemistry.org Another example involves the visible light-enhanced [3+2] cycloaddition of N,N-disubstituted hydrazines with N-cyano-N-aryl-p-toluenesulfonamides, leading to polysubstituted 1,2,4-triazol-3-amines under mild, metal-free conditions. acs.org Furthermore, cascade [3+2] cycloadditions between organo-cyanamides and α-haloamides provide access to N₂-unprotected five-membered cyclic guanidines. organic-chemistry.org

Table 1: Examples of [3+2] Cycloaddition Reactions with Cyanamides

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| Donor-Acceptor Cyclopropane | Cyanamide | BF₃·OEt₂ | Cyclic Amidine | organic-chemistry.org, thieme-connect.com |

| N,N-Disubstituted Hydrazine | N-Cyano-N-aryl-p-toluenesulfonamide | Visible Light | Polysubstituted 1,2,4-Triazol-3-amine | acs.org |

| α-Haloamide | Organo-cyanamide | CsF/18-crown-6 | N₂-Unprotected Cyclic Guanidine (B92328) | organic-chemistry.org |

| Nitrile Oxide | N-Cyano-N-tosyl-sulfonamide (NCTS) | Fluoride ion or base | Oxadiazol-5-imine | acs.org |

[2+2+2] Cycloaddition Pathways

The nitrile functionality of this compound can also participate in [2+2+2] cycloaddition reactions, typically with two alkyne molecules, to form six-membered heterocyclic rings, most notably substituted pyridines. mdpi.com These reactions are often catalyzed by transition metals.

Cobalt-based catalysts have been traditionally used for the co-cyclization of cyanamides with diynes to produce 2-aminopyridines. mdpi.com More recently, iron-based catalyst systems, such as FeCl₂/Zn, have been shown to be effective for this transformation. mdpi.comnih.gov These iron-catalyzed systems can also achieve the intermolecular cyclization of terminal aryl acetylenes with cyanamides to yield 2-amino-4,6-aryl pyridines. mdpi.com Nickel-catalyzed systems have also been developed for the [2+2+2] formation of 2-aminopyridines from diynes and cyanamides, offering high yields and regioselectivity. nih.gov A gold(I)-catalyzed hetero-tetradehydro-Diels-Alder (hetero-TDDA) cycloaddition of enynamides and cyanamides also provides access to diversely substituted 2,6-diaminopyridines under mild conditions. organic-chemistry.org

Table 2: Catalysts for [2+2+2] Cycloaddition of Cyanamides with Alkynes

| Catalyst System | Reactants | Product | Reference |

|---|---|---|---|

| Cobalt-based catalysts | Diynes and Cyanamides | 2-Aminopyridines | mdpi.com |

| FeCl₂/Zn | Diynes and Cyanamides | 2-Aminopyridines | mdpi.com |

| Iron-based catalysts | Terminal Aryl Acetylenes and Cyanamides | 2-Amino-4,6-aryl Pyridines | mdpi.com |

| Nickel/NHC catalysts | Diynes and Cyanamides | 2-Aminopyridines | nih.gov |

| IPrAuCl/AgNTf₂ | Enynamides and Cyanamides | 2,6-Diaminopyridines | organic-chemistry.org |

| [Ir(cod)Cl]₂/BINAP | α,ω-Diynes and Cyanamides | Substituted Pyridines | mdpi.com |

Radical and Transition Metal-Mediated Transformations

The reactivity of the cyanamide functional group, characterized by its electron-withdrawing nitrile component and the adjacent nitrogen atom, allows for a diverse range of chemical transformations. This compound, as an N-alkyl substituted cyanamide, partakes in these reactions, which are significantly influenced by the generation of radical intermediates or the catalytic action of transition metals. These pathways provide powerful tools for the construction of complex nitrogen-containing molecules.

The cyanamide moiety is an effective radical acceptor, enabling the synthesis of complex heterocyclic structures through radical cascade reactions. mdpi.com These reactions often involve the addition of a carbon- or heteroatom-centered radical to the carbon-nitrogen triple bond of the cyanamide.

A seminal body of work in this area involves the radical cascade reactions of N-acylcyanamides to produce polycyclic guanidine derivatives. mdpi.comcardiff.ac.uk In a typical mechanism, a radical initiator like azobisisobutyronitrile (AIBN) generates an initial radical species. For instance, a tributyltin radical (Bu₃Sn•), formed from tributyltin hydride and AIBN, can abstract a halogen or a phenyl-selenide group from a precursor to generate an alkyl radical. mdpi.com This alkyl radical then adds to the nitrile carbon of the N-acylcyanamide. The resulting imidoyl radical can then undergo intramolecular cyclization, often through a 5-exo-dig or 6-exo-dig pathway, onto an appended aromatic ring or alkene. mdpi.com A final rearomatization step yields the stable heterocyclic product. mdpi.comresearchgate.net This strategy has been successfully applied to the synthesis of natural products like deoxyvasicinone (B31485) and mackinazolinone. mdpi.comresearchgate.net

More recent developments have utilized photoredox catalysis to initiate similar radical cascades. For example, visible-light-mediated reactions can generate radicals from simple ethers, which then add to N-cyanamides. researchgate.net This is followed by an intramolecular cyclization of the resulting iminyl radical with an aryl group to form complex tetracyclic systems. researchgate.net Another approach involves a silver(I)-mediated phosphorylation/cyclization cascade of N-acylcyanamide alkenes, where a phosphine (B1218219) oxide radical adds to the alkene, and the subsequent alkyl radical intermediate cyclizes onto the cyanamide group. mdpi.com

A proposed mechanism for a radical cascade involving an N-acylcyanamide is as follows:

Radical Generation : An initiator (e.g., AIBN) produces a radical which abstracts an atom (e.g., selenium from PhSeR) to form an alkyl radical. mdpi.com

Addition to Cyanamide : The alkyl radical adds to the electrophilic carbon of the cyanamide's nitrile group, forming an amide-iminyl radical intermediate. mdpi.com

Cyclization : This iminyl radical undergoes an intramolecular cyclization, attacking a nearby double bond or aromatic ring. mdpi.com

Rearomatization/Termination : A final hydrogen abstraction step rearomatizes the system and terminates the radical chain, yielding the polycyclic product. mdpi.com

Transition metals are exceptional catalysts for activating the cyanamide group, facilitating a variety of transformations including cycloadditions and functionalizations. sigmaaldrich.com These metals have unfilled d-orbitals that enable them to coordinate with the cyanamide, altering its reactivity. mdpi.comsigmaaldrich.com

One of the most powerful applications is the [2+2+2] cycloaddition reaction, which constructs substituted 2-aminopyridine (B139424) rings in a single, atom-economical step. nih.govacs.org In this reaction, two alkyne molecules and a cyanamide molecule are brought together by a metal catalyst. Various transition metals, including cobalt, rhodium, nickel, and iron, have been shown to effectively catalyze this transformation. nih.govacs.orgnih.gov Nickel-carbene catalysts, for example, can facilitate the cycloaddition of diynes with various N,N-disubstituted cyanamides at room temperature with low catalyst loadings to give bicyclic 2-aminopyridines in high yields. nih.gov Iron complexes with redox-active ligands have also been developed for the chemo- and regioselective cycloaddition of terminal alkynes and cyanamides, selectively forming 4,6-disubstituted 2-aminopyridines. acs.org

The general mechanism for a metal-catalyzed [2+2+2] cycloaddition is thought to involve:

Coordination of two alkyne units to the metal center.

Oxidative coupling to form a five-membered metallacyclopentadiene intermediate.

Coordination of the cyanamide's nitrile group.

Insertion of the cyanamide into the metal-carbon bond to form a seven-membered azametallacycloheptatriene.

Reductive elimination to release the 2-aminopyridine product and regenerate the active catalyst.

Beyond cycloadditions, palladium catalysts have been used for intramolecular aminocyanation reactions, where a pendant alkene inserts into the N-CN bond. mdpi.com

| Catalyst System | Reaction Type | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Ni(cod)₂ / IMes Ligand | [2+2+2] Cycloaddition | Diynes + Dialkyl Cyanamides | N,N-Disubstituted 2-Aminopyridines | nih.gov |

| [Rh(cod)Cl]₂ / dppb | [2+2+2] Cycloaddition | Alkynyl Cyanamide + Alkyne | Annulated α-Carbolines | nih.gov |

| FeCl₂ / Zn / PDAI Ligand | [2+2+2] Cycloaddition | Terminal Alkynes + Cyanamides | 4,6-Disubstituted 2-Aminopyridines | acs.org |

| CpPd(allyl) / xantphos | Intramolecular Aminocyanation | N-cyano-N-[2-(alkenyl)aryl]acetamides | Indoline Derivatives | mdpi.com |

N-substituted cyanamides like this compound are versatile ligands in coordination chemistry due to multiple potential binding sites. mdpi.comresearchgate.net The primary coordination modes include:

Nitrile Nitrogen (End-on σ-bonding) : This is the most common coordination mode, where the lone pair of the terminal nitrile nitrogen donates to the metal center. mdpi.comrsc.org

Amine Nitrogen : Coordination can also occur through the substituted nitrogen atom, although this is less common and often sterically hindered. mdpi.com

Nitrile π-system (Side-on) : The C≡N triple bond can coordinate to a metal center in a side-on fashion. mdpi.com

Bridging Ligand : Cyanamides can bridge two metal centers, often coordinating through both the nitrile and amine nitrogens. uni-muenchen.de

The specific coordination mode is influenced by the steric and electronic properties of the substituents on the amine nitrogen. mdpi.com For dialkylcyanamides like dipropylcyanamide, the electron-donating alkyl groups increase the electron density on the NCN framework compared to aryl-substituted cyanamides. mdpi.com

Coordination to a metal center activates the cyanamide ligand. For example, coordination of a dialkylcyanamide to a copper(I) center via the nitrile nitrogen leads to a moderate electrophilic activation of the nitrile group. rsc.org This is evidenced by an increase in the ν(C≡N) stretching frequency in the infrared spectrum and makes the nitrile carbon more susceptible to nucleophilic attack. rsc.org This activation is a key principle behind the metal-catalyzed reactions discussed previously, such as the Cu(I)-catalyzed cycloaddition of ketonitrones to cyanamides. rsc.org

| Metal Center | Cyanamide Ligand Type | Observed Coordination Mode | Key Finding | Reference |

|---|---|---|---|---|

| Copper(I) | Dialkylcyanamide | Nitrile Nitrogen (terminal) | Forms homoleptic [Cu(NCNRR')₄]⁺ complexes; activates nitrile group. | rsc.org |

| Ruthenium(II) | Phenylcyanamide | Nitrile Nitrogen (terminal) | Coordination to Ru(II) increases the pKa of the cyanamide. | researchgate.net |

| Mercury(II) | Arylcyanamide | Amine Nitrogen (terminal) | A rare coordination mode, found to be thermodynamically less favorable than nitrile coordination. | mdpi.com |

| Copper(II) | Dicyanamide Anion | Nitrile Nitrogens (bridging) | Forms multidimensional coordination polymers with other N-donor ligands. | uni-muenchen.de |

Isomerization and Rearrangement Dynamics

This compound and its derivatives can undergo isomerization and rearrangement, processes that are fundamental to their reactivity and are often mediated by catalysts or involve internal proton shifts.

Base-catalyzed isomerization is a well-documented process for certain cyanamide derivatives, particularly N-propargyl cyanamides. beilstein-journals.orgacs.org This reaction provides a pathway to N-allenyl cyanamides, which are versatile synthetic intermediates. acs.orgresearchgate.net The mechanism is believed to proceed via an equilibrium between the N-propargyl, allenyl, and (less commonly) N-alkynyl (ynamide) forms. beilstein-journals.orgnih.gov

A one-pot synthesis of N-allenyl cyanamides from propargyl alcohols demonstrates this principle. acs.org The proposed mechanism involves:

Alkoxide Formation : A strong base, such as sodium hydride (NaH), deprotonates the propargyl alcohol. acs.org

Sulfonyl Transfer & Alkylation : The resulting alkoxide reacts with a reagent like N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS), leading to the in-situ formation of a propargyl tosylate. This is followed by an Sₙ2 alkylation of the cyanamide anion to yield an N-propargyl cyanamide intermediate. cardiff.ac.ukacs.org

Isomerization : The base then deprotonates the carbon adjacent to the alkyne, initiating a rearrangement to the more stable, conjugated N-allenyl cyanamide product. cardiff.ac.ukacs.org

The outcome of these isomerizations—whether they stop at the allenamide or proceed to the ynamide—is governed by thermodynamics. beilstein-journals.org Computational studies have shown that the energy gap between the allenamide and ynamide is small, and the final product depends on the specific substituents on the nitrogen and the acetylenic carbon. beilstein-journals.orgnih.gov For many N-acyl and N-alkyl systems, the allenamide is the thermodynamically favored product. beilstein-journals.org

Intramolecular proton transfer (IPT) is a key mechanistic step in many reactions involving cyanamides, including isomerizations and cyclizations. These transfers often have high energy barriers but can be significantly facilitated by the presence of a catalyst, including solvent molecules that act as a "proton shuttle". osi.lvmasterorganicchemistry.com

Similarly, in the dimerization of cyanamide in aqueous solution, explicit water molecules are shown to play a crucial role. mdpi.com A single water molecule can lower the free energy barrier of the rate-limiting step by facilitating proton transfer through a six-membered hydrogen-bond ring, enabling an indirect transfer with a nearly barrierless process. mdpi.com These findings highlight that even in what might appear to be an intramolecular process, external species are often vital for mediating the proton transfer events that drive the reaction forward.

Theoretical and Computational Chemistry of Propyl Cyanamide Systems

Quantum Chemical Approaches for Structural and Electronic Properties

Quantum chemical methods are fundamental for elucidating the intrinsic properties of molecules, including their stable geometries, electronic distributions, and energy landscapes.

Density Functional Theory (DFT) Calculations for Ground States and Transition States

Density Functional Theory (DFT) is a widely used quantum mechanical method due to its favorable balance between computational cost and accuracy for a broad range of chemical systems. For propyl cyanamide (B42294), DFT calculations would be employed to determine the most stable conformers (ground states) by optimizing their molecular geometries escholarship.orgchemrxiv.org. This involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Various DFT functionals (e.g., B3LYP, M06-2X) and basis sets would be tested to ensure the reliability of the predicted structures and electronic properties, such as dipole moments and charge distributions escholarship.orgrsc.orgyoutube.com.

Beyond ground states, DFT is instrumental in locating transition states, which represent the highest energy point along a reaction pathway connecting reactants to products chemrxiv.orgarxiv.orgrsc.org. Identifying transition states is crucial for understanding reaction mechanisms and predicting activation barriers. For propyl cyanamide, DFT could be used to explore potential intramolecular rearrangements or reactions with other species by systematically searching for saddle points on the potential energy surface. While general applications of DFT for ground and transition states are well-documented chemrxiv.orgarxiv.orgrsc.org, specific research findings or data tables for this compound's ground or transition states were not found in the current literature search.

Ab Initio Methods (e.g., MP2, Coupled Cluster) for High-Accuracy Energetics

For higher accuracy in predicting energetic properties, especially when DFT might be insufficient, ab initio methods are employed. These methods are based on first principles, without empirical parameters. Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, such as CCSD(T) (Coupled Cluster Singles and Doubles with perturbative Triples), are considered "gold standard" approaches for their systematic convergence towards the exact solution of the Schrödinger equation arxiv.orgresearchgate.netrsc.orgresearchgate.net.

For this compound, MP2 and Coupled Cluster calculations would provide highly accurate relative energies of different conformers, reaction energies, and activation barriers arxiv.orgresearchgate.netresearchgate.net. These methods are particularly valuable for benchmarking DFT results and for systems where electron correlation effects are significant. For instance, the accurate determination of conformer energies would allow for the prediction of their relative populations at various temperatures. Despite their high accuracy, specific applications of MP2 or Coupled Cluster methods to the structural or energetic properties of this compound were not identified in the current search.

Reaction Kinetics and Dynamics Modeling

Understanding the kinetics and dynamics of reactions involving this compound is essential for predicting its behavior in various chemical environments. Computational modeling provides a powerful means to achieve this.

Determination of Minimum Energy Reaction Paths

The Minimum Energy Path (MEP) describes the most energetically favorable route a chemical reaction takes from reactants to products, passing through a transition state arxiv.orgchemrxiv.org. Computational methods, often starting with transition state optimization, can trace the MEP in both forward and reverse directions. This provides a detailed atomic-level understanding of how bonds break and form during a reaction. For this compound, determining MEPs would involve identifying possible reaction channels, such as bond dissociations, isomerizations, or reactions with other molecules. While the methodology for determining MEPs is well-established arxiv.orgchemrxiv.org, specific MEP details for reactions involving this compound were not found.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is fundamental to understanding molecular flexibility and the distribution of molecules among various stable geometries. Potential energy surface (PES) mapping provides insights into these stable configurations (minima) and the pathways (transition states) connecting them.

Normal-propyl cyanide (n-PrCN), a structural isomer of propyl cyanide, exists in two primary distinguishable conformers: gauche and anti. The anti conformer is characterized by a planar heavy atom frame, with a CCCC dihedral angle of 180°. In contrast, the gauche conformer features a rotation of the methyl (CH3) or cyanide (CN) group by approximately ±120° relative to the CCCC plane, resulting in a dihedral angle of about ±60°. The gauche conformer is doubly degenerate. fishersci.comnih.govwikipedia.orgwikipedia.org

Experimental studies, including infrared (IR) spectroscopy of n-PrCN dissolved in liquid Xenon, have determined that the gauche conformer is lower in energy than the anti conformer by 40 ± 3 cm⁻¹, which translates to 0.48 ± 0.04 kJ mol⁻¹ or 58 ± 4 K. fishersci.comwikipedia.org This energy difference indicates that the gauche form is the more stable configuration.

Isopropyl cyanide (i-PrCN), the branched isomer of propyl cyanide, also exhibits conformational isomerism. While specific energy differences for its conformers were not detailed in the provided sources, comprehensive laboratory measurements and analyses of its vibrationally excited states have been reported.

In astrophysical environments, such as the hot molecular core Sagittarius B2(N2), the populations of these conformers are influenced by temperature. At room temperature, a significant portion of n-PrCN molecules populate low-lying vibrational states, with only about one-tenth remaining in the ground vibrational states of the gauche or anti conformers. wikipedia.org Observations toward Sgr B2(N) have shown a rotational temperature of approximately 150 K for propyl cyanide isomers, with an iso- to normal-propyl cyanide abundance ratio of 0.40 ± 0.06. wikipedia.org

Table 1: Conformational Energy Difference for n-Propyl Cyanide

| Conformer Pair | Energy Difference (cm⁻¹) | Energy Difference (kJ mol⁻¹) | Relative Stability | Source |

| Gauche vs. Anti | 40 ± 3 | 0.48 ± 0.04 | Gauche is more stable | fishersci.comwikipedia.org |

The vibrational spectrum of n-propyl cyanide, a 12-atom molecule, consists of 30 fundamental vibrations. The gauche conformer possesses C1 symmetry, meaning all its vibrations belong to the 'a' symmetry class. In contrast, the anti conformer, with Cs symmetry, has 18 vibrations in the 'a'' symmetry class and 12 in the 'a''' class. wikipedia.org

Computational and experimental studies indicate that the low-energy vibrational levels of propyl cyanide isomers primarily correspond to torsional modes. For n-PrCN, the lowest vibrational state (ν30 = 1 for both gauche and anti conformers) is predominantly characterized by a torsion around the central carbon atoms, often referred to as ethyl torsion. wikipedia.org The unscaled vibrational energy for the CH3 torsional mode in n-PrCN is reported as 276 cm⁻¹, with a scaled value of 262 cm⁻¹. fishersci.com The next lowest vibrational state (ν29 = 1 or ν18 = 1 for gauche and anti, respectively) is described as a mixed bending vibration primarily involving the CCN and CCC angles. wikipedia.org Vibrational states of n-PrCN up to 400 cm⁻¹ have been extensively studied. fishersci.comwikipedia.org

For isopropyl cyanide (i-PrCN), ten low-lying vibrationally excited states, with energies ranging from 180 to 500 cm⁻¹, have been identified through spectroscopic investigations. The lowest frequency vibrational state, ν30, for i-PrCN is associated with a C–C≡N out-of-plane bending motion, while ν17 corresponds to the associated in-plane motion. Methyl torsional modes, specifically ν16 and ν29, have also been identified for i-PrCN. Quantum chemical calculations, often employing methods like B3LYP/aug-cc-pVTZ, are utilized to determine these vibrational frequencies.

Table 2: Key Low-Energy Vibrational Modes of Propyl Cyanide Isomers

| Isomer | Mode Designation | Primary Character | Energy (cm⁻¹) (approx.) | Computational Method | Source |

| n-PrCN | ν30 = 1 (gauche/anti) | Ethyl torsion (C-C torsion) | ~262 (scaled) | - | fishersci.comwikipedia.org |

| n-PrCN | ν29 = 1 (gauche) / ν18 = 1 (anti) | Mixed bending (CCN, CCC angles) | - | - | wikipedia.org |

| i-PrCN | ν30 | C–C≡N out-of-plane bending | 180-500 (range for low-lying states) | B3LYP/aug-cc-pVTZ | |

| i-PrCN | ν17 | C–C≡N in-plane bending | 180-500 (range for low-lying states) | B3LYP/aug-cc-pVTZ | |

| i-PrCN | ν16, ν29 | Methyl torsional modes | 180-500 (range for low-lying states) | B3LYP/aug-cc-pVTZ |

Simulation of Interstellar Formation Pathways for Related Cyanide Isomers (Methodological Analogy for this compound)

The detection of complex organic molecules like propyl cyanide isomers in interstellar space has spurred extensive theoretical and computational studies to elucidate their formation mechanisms. These studies often employ high-level quantum chemical methods to simulate reactions under the extreme conditions of the interstellar medium (ISM).

Quantum chemical calculations are extensively used to investigate the formation of propyl cyanide (PrCN) isomers, n-PrCN and i-PrCN, in the gas phase. These studies typically employ methods such as Density Functional Theory (DFT), second-order Møller-Plesset perturbation theory (MP2), and coupled cluster methods (e.g., CCSD(T)-F12), combined with energy-resolved master equation formalism to compute reaction rate constants.

Radical-radical association mechanisms are identified as key pathways for the formation of these molecules. For the branched isomer, iso-PrCN, proposed radical association reactions include CH3CHCH3 + CN and CH3 + CH3CHCN. For the linear isomer, n-PrCN, pathways involve associations such as CH3CH2 + CH2CN, CH3 + CH2CH2CN, and CN + CH3CH2CH2.

A significant finding from these quantum chemical studies is that many of these gas-phase reaction paths are exoergic (energy-releasing) and barrierless, suggesting efficient formation. However, the stabilization of the newly formed iso-PrCN and n-PrCN molecules in the gas phase often requires a third body or the spontaneous emission of a photon to dissipate excess energy.

Further quantum chemical investigations into the formation of n-PrCN and i-PrCN in the ISM, utilizing DFT at the MP2/6-311++G(2d,p)//M062X/6-311+G(2d,p) level, indicate that reactions between smaller cyanide species and hydrocarbon radicals can initially form larger cyanide radicals or molecules like ethyl and vinyl cyanide. These intermediates can then react with radicals such as CH2 and CH3 to yield n-PrCN and i-PrCN. The formation of n-PrCN has also been explored using coupled gas-phase and grain surface models, suggesting that sequential addition of CH2 and CH3 radicals to CN, CH2CN, and C2H4CN on ice mantles, or direct addition of larger hydrocarbon radicals like C2H5 or C3H7 to CN, could be efficient routes.

Table 3: Gas Phase Radical-Radical Association Pathways for Propyl Cyanide Isomers

| Product Isomer | Precursor Radicals (Examples) | Reaction Barrier | Source |

| iso-PrCN | CH3CHCH3 + CN | Barrierless | |

| iso-PrCN | CH3 + CH3CHCN | Barrierless | |

| n-PrCN | CH3CH2 + CH2CN | Barrierless | |

| n-PrCN | CH3 + CH2CH2CN | Barrierless | |

| n-PrCN | CN + CH3CH2CH2 | Barrierless |

The formation of complex organic molecules in the ISM is not limited to the gas phase; reactions occurring on the surfaces of interstellar ice grains are also critical. Computational studies often model these surface reactions using water ice clusters, such as a 34-water model, to simulate the icy grain mantles.

For propyl cyanide isomers, quantum chemical investigations show that all proposed reaction paths for their formation are exoergic and barrierless when occurring on the ice model. DFT calculations demonstrate that the reaction energetics on the ice model are similar to those in the gas phase. Furthermore, reactions occurring on ice surfaces generally exhibit smaller activation barriers compared to their gas-phase counterparts for the formation of n-PrCN and i-PrCN.

Studies on related cyanide species, such as the formation of hydrogen cyanide (HCN) and hydrogen isocyanide (HNC), provide further insights into surface chemistry. These studies investigate the interactions of CN radicals with water (H2O) and carbon monoxide (CO) ices. CN radicals can physisorb on these ice surfaces or form hemibonds on H2O ice. Low-barrier or barrierless pathways have been identified for the reaction of H + CN leading to HCN and HNC on ice surfaces. While reactions involving H2 + CN on ice typically involve activation energy barriers, these can potentially be overcome by quantum tunneling at low interstellar temperatures.

For other cyanide compounds, radical coupling reactions on carbon monoxide ices have been found to be barrierless, leading to the formation of both cyanide and isocyanide products, as observed for methyl cyanide and methyl isocyanide. The presence of water molecules on ice surfaces can also play a catalytic role, participating in proton relay mechanisms that reduce activation energy barriers for reactions.

Advanced Spectroscopic Characterization Techniques for Propyl Cyanamide

Vibrational Spectroscopy for Molecular Fingerprinting

Far-infrared (FIR) spectroscopy operates in the low-energy region of the electromagnetic spectrum (typically 400 to 10 cm⁻¹). This region is particularly sensitive to low-frequency vibrational modes, such as torsional motions, ring puckering, and lattice vibrations in solids. For propyl cyanamide (B42294), FIR spectroscopy would be invaluable for studying the internal rotations around the C-N and C-C bonds of the propyl chain and the cyanamide group. These low-energy vibrations are often associated with different molecular conformers and the barriers to their interconversion. While such studies have been extensively performed for molecules like propyl cyanide to explore their far-infrared fingerprint region and vibrationally excited states rsc.orgmpg.dersc.orgrsc.orgnih.govresearchgate.net, specific detailed FIR data for propyl cyanamide (N-propylcyanamide) was not found in the provided research findings. However, theoretical calculations and experimental investigations in this region would be essential to characterize the conformational landscape and dynamics of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. For this compound (CH₃CH₂CH₂-NH-C≡N), characteristic absorption bands would be expected from its distinct functional groups:

N-H stretching vibrations : As a primary or secondary cyanamide derivative (depending on the substitution on the nitrogen), the N-H bond would typically show stretching vibrations in the 3300-3400 cm⁻¹ region.

C≡N stretching vibration : The nitrile group (C≡N) is a strong absorber, typically exhibiting a sharp, intense band around 2200-2260 cm⁻¹.

C-H stretching vibrations : The propyl chain would show C-H stretching vibrations in the 2850-3000 cm⁻¹ region, characteristic of aliphatic hydrocarbons.

C-H bending vibrations : Various bending modes of the CH₂, and CH₃ groups would appear in the fingerprint region (below 1500 cm⁻¹).

FT-IR spectroscopy has been used to study the structural changes of amides tsijournals.com and to investigate the effects of cyanamide as a catalyst in dehydration reactions nih.gov. While the principles of FT-IR are well-established for identifying these functional groups, specific detailed FT-IR spectra or research findings for this compound (N-propylcyanamide) were not identified in the provided search results.

Rotational Spectroscopy for Precise Structural Elucidation

Rotational spectroscopy, particularly microwave and millimeter-wave techniques, provides highly precise information about the moments of inertia of a molecule, which in turn allows for the determination of its exact three-dimensional structure and the identification of different conformers.

It is important to note that extensive research using microwave and millimeter-wave spectroscopy has been conducted on propyl cyanide (n-propyl cyanide and i-propyl cyanide), leading to the determination of their rotational constants, centrifugal distortion parameters, and dipole moments rsc.orgnih.govarxiv.orgaanda.orgresearchgate.netresearchgate.netdntb.gov.uaresearchgate.netcsic.es. For example, studies on i-propyl cyanide have reported accurate rotational constants and distortion parameters up to eighth order, along with ¹⁴N nuclear hyperfine splitting arxiv.org. However, these studies specifically concern propyl cyanide (R-C≡N), which is structurally distinct from this compound (R-NH-C≡N). Direct experimental rotational constants for this compound (N-propylcyanamide) were not found in the provided search results. Such data would be crucial for determining the gas-phase structure of this compound and its specific conformers.

Broadband rotational spectroscopy, often utilizing chirped-pulse Fourier transform techniques, allows for the rapid acquisition of wide spectral ranges. This capability is particularly advantageous for identifying and quantifying the relative abundances of different molecular conformers present in a sample, especially in complex mixtures or under varying temperature conditions. By analyzing the rotational transitions of each conformer, their relative energies and populations can be determined.

Studies on normal-propyl cyanide (n-PrCN) have successfully employed broadband chirped-pulse rotational spectroscopy to investigate the conformer distributions of its anti and gauche forms, both in the gas phase and following ice sublimation acs.orgfigshare.comacs.orgresearchgate.net. These studies have yielded energy differences between conformers, providing insights into their stability and behavior under interstellar conditions acs.orgacs.org. While this technique is highly applicable to molecules with conformational flexibility like this compound, the detailed research findings available pertain to propyl cyanide acs.orgacs.org. For this compound, broadband rotational spectroscopy would enable the identification of its potential conformers (e.g., due to rotations around the N-C and N-C(propyl) bonds) and the determination of their relative abundances and energy landscapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity of atoms within a molecule and for analyzing isotopic distributions. It provides detailed information about the chemical environment of specific nuclei, most commonly ¹H (proton) and ¹³C (carbon-13).

For this compound (CH₃CH₂CH₂-NH-C≡N), NMR spectroscopy would yield:

¹H NMR : Signals for the protons on the methyl (CH₃), methylene (B1212753) (CH₂), and the nitrogen-bound hydrogen (NH) groups. The chemical shifts and coupling patterns would allow for the assignment of each proton to its specific position in the molecule, confirming the propyl chain and the presence of the N-H bond.

¹³C NMR : Signals for the carbon atoms of the methyl, methylene, and the cyanamide carbon (C≡N). The chemical shift of the cyanamide carbon would be particularly characteristic, typically appearing in the nitrile region.

While NMR spectroscopy is a routine technique for structural elucidation, specific ¹H or ¹³C NMR spectra and detailed research findings for this compound (N-propylcyanamide) were not found in the provided search results. However, general NMR principles apply, and NMR has been used to characterize related compounds like propyl cyanoacetate (B8463686) chemicalbook.com and to study reactions involving cyanamide researchgate.net. The absence of specific data in the immediate search results highlights a potential area for further dedicated research on this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to provide insights into its structural features through the analysis of its fragmentation pattern. For this compound (C₄H₈N₂), the precise molecular weight can be accurately determined using high-resolution mass spectrometry. The computed molecular weight for this compound is approximately 84.12 g/mol . cardiff.ac.uk

In electron ionization (EI) mass spectrometry, molecules are ionized and then fragmented into smaller, charged species. The resulting mass-to-charge (m/z) ratio and relative abundance of these fragments provide a characteristic "fingerprint" of the molecule. For compounds containing nitrogen, like this compound, the "nitrogen rule" is applicable: a molecule with an odd number of nitrogen atoms will typically exhibit an odd molecular weight, while a molecule with an even number of nitrogen atoms (or no nitrogen) will have an even molecular weight. This compound, with two nitrogen atoms, is expected to follow this rule, presenting an even molecular ion peak. [1st search result 13, 1st search result 17, 2nd search result 4]

While specific detailed experimental fragmentation patterns for this compound (C₄H₈N₂) are not widely published in readily accessible scientific literature, general fragmentation pathways for cyanamides and related amines can be inferred. Amines, for instance, commonly undergo α-cleavage, which involves the breaking of a bond between the α-carbon (the carbon atom adjacent to the nitrogen) and the β-carbon, leading to the formation of stable iminium ions and alkyl radicals. [1st search result 13, 2nd search result 4] For this compound, potential fragmentation pathways would involve cleavages along the propyl chain and around the cyanamide functional group, yielding characteristic fragment ions that could confirm the presence of the propyl group and the cyanamide moiety. The most abundant ion, known as the base peak, provides crucial information about the most stable fragment formed during ionization.

X-ray Diffraction and Crystallography for Solid-State Structural Confirmation

X-ray Diffraction (XRD) and crystallography are indispensable techniques for determining the precise three-dimensional atomic and molecular structure of crystalline solids. When this compound forms a crystal, X-ray crystallography can provide definitive information about its unit cell parameters, space group, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing. [1st search result 20, 1st search result 21]

The process typically involves exposing a single crystal of the compound to a beam of X-rays and measuring the diffraction pattern produced. This pattern is then used to reconstruct the electron density map of the crystal, from which the positions of the atoms can be determined. Powder X-ray diffraction (PXRD) can also be used to identify crystalline phases and assess crystallinity, providing a unique fingerprint for a given solid-state form. [1st search result 19, 1st search result 20]

Emerging Research Directions and Prospects for Propyl Cyanamide

Development of Next-Generation Synthetic Methodologies

The synthesis of cyanamides has seen significant innovation, moving towards more sustainable and robust routes, which could be directly applicable to propyl cyanamide (B42294). mdpi.comresearchgate.netcardiff.ac.uk

Recent years have witnessed a growing interest in developing new catalytic metal systems for cyanamide formation, moving beyond older methods that often employed highly toxic reagents like cyanogen (B1215507) bromide. mdpi.comcardiff.ac.uk For instance, rhodium, nickel, iron, iridium, and copper-based catalysts have been successfully applied in the co-cyclization of cyanamides with other substrates to yield complex nitrogen-containing compounds. mdpi.comresearchgate.net

Copper-catalyzed cyanation of secondary amines, for example, has been demonstrated as an efficient method for N–CN bond formation, with a proposed catalytic cycle involving a Cu(II) species. researchgate.net Similarly, cobalt and ruthenium catalysts have emerged as efficient transition metal catalysts for the electrophilic cyanation of C–H bonds using N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) as a less toxic cyanide source. researchgate.netscielo.br The development of solid-solution bimetal cyanamide electrocatalysts, such as Cu₀.₈Zn₀.₂NCN, has shown superior activity and selectivity in reactions like nitrite (B80452) electroreduction for ammonia (B1221849) synthesis, highlighting the potential of metal cyanamide compounds in catalysis. nih.govacs.org These innovations in catalytic systems for general cyanamide formation present a clear pathway for developing more efficient and selective syntheses of propyl cyanamide.

A summary of innovative catalytic systems for cyanamide formation is provided below:

| Catalyst Type | Key Features / Application | Reference |

| Rhodium | Intramolecular C–H cyanation; electrophilic cyanation. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Nickel | Co-cyclization with diynes for 2-aminopyridines; cyanation of aryl/heteroaryl chlorides. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Iron | Cyclization reactions; co-cyclization with alkynes for 2-aminopyridines. mdpi.com | mdpi.com |

| Iridium | [2 + 2 + 2] cycloaddition of diynes with cyanamide nitriles. mdpi.com | mdpi.com |

| Copper | Electrophilic cyanation with NCTS; cyanation of secondary amines; multi-component cascade reactions. mdpi.comresearchgate.netrsc.org | mdpi.comresearchgate.netrsc.org |

| Gold | Isodehydro-Diels–Alder cycloaddition with enynamides. rsc.org | rsc.org |

| Cu-Zn Solid-Solution | Nitrite electroreduction for ammonia synthesis. nih.govacs.org | nih.govacs.org |

Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding reaction pathways and optimizing conditions for enhanced selectivity and yield in cyanamide chemistry. scielo.brrsc.orgmdpi.com For example, DFT calculations have been used to investigate the mechanism of dicyandiamide (B1669379) synthesis from calcium cyanamide, identifying rate-limiting steps and the influence of solvation on reaction barriers. mdpi.com

In gold(I)-catalyzed cycloaddition reactions involving cyanamides, DFT studies have elucidated the catalytic cycle and the regioselectivity of product formation (e.g., 2,6-diaminopyridines), indicating that electron-withdrawing substituents can enhance reactivity. rsc.org Such detailed mechanistic insights allow for rational catalyst design and reaction optimization, paving the way for more efficient and selective synthesis of substituted cyanamides, including this compound, by tailoring reaction conditions and catalyst properties. rsc.org

Exploration of Novel Reaction Manifolds and Derived Architectures

This compound, like other substituted cyanamides, possesses a unique reactivity profile that makes it a valuable synthon for constructing diverse molecular architectures. researchgate.netcardiff.ac.uk

Cyanamides are well-established building blocks for various heterocyclic systems due to their dual nucleophilic and electrophilic character. mdpi.comwikipedia.orgnih.govcardiff.ac.uktubitak.gov.tr Recent research highlights their application in cycloaddition chemistry, such as [3 + 2] cycloaddition reactions with 1,3-dipoles like nitrile oxides to form nitrogen-rich heterocycles (e.g., oxadiazol-5-imines). mdpi.com The metal-catalyzed [2 + 2 + 2] cyclotrimerization of substituted cyanamides to triazine products is also a well-studied pathway. mdpi.com

The exploration of uncharted heterocyclic synthesis pathways involving this compound could leverage its specific alkyl chain to introduce new steric and electronic effects, potentially leading to novel ring systems or improved selectivity in known reactions. For instance, the use of cyanoacetamide derivatives as synthons in heterocyclic synthesis suggests that the propyl group could influence the cyclization pathways and the resulting heterocyclic structures. tubitak.gov.tr

This compound's participation in cascade and multicomponent reactions (MCRs) represents a significant area for future exploration. MCRs are highly atom- and step-economical, allowing for the rapid assembly of complex molecules in a single pot. beilstein-journals.orgscielo.brmdpi.comfrontiersin.org Cyanamides have been successfully employed in such reactions, for example, in copper-catalyzed three- and four-component cascade reactions for the rapid construction of polysubstituted 2-aminoimidazoles and 2-iminoimidazoles. rsc.org

The versatility of cyanamides in these reactions stems from their ability to act as electrophilic cyanide-transfer agents or to participate in radical cascade reactions, which are emerging as important tools for accessing nitrogen-containing polycyclic frameworks. mdpi.comnih.gov The incorporation of this compound into advanced cascade and multicomponent reaction designs could lead to the efficient synthesis of novel, complex organic molecules with potential applications in various fields, benefiting from the inherent efficiency and diversity-generating power of MCRs. frontiersin.orgnih.gov

Interdisciplinary Contributions to Astrochemistry and Molecular Astrophysics

While cyanamide (NH₂CN) and propyl cyanide (C₃H₇CN) have been detected and extensively studied in interstellar space, direct reports of this compound (C₄H₈N₂) detection in astrochemistry are not currently available in the searched literature. frontiersin.orgaanda.orgu-strasbg.frastrobiology.comacs.orgcsic.esmpg.deresearchgate.netresearchgate.net

However, the presence of related molecules provides a strong basis for the potential significance of this compound in astrochemistry:

Cyanamide (NH₂CN) : This complex prebiotic molecule plays a key role in producing adenine, purines, pyrimidines, and other biomolecules in the interstellar medium (ISM). astrobiology.comacs.org Its detection and chemical modeling in hot molecular cores suggest its importance in understanding the pre-solar origin of life. astrobiology.comacs.org Gas-phase formation mechanisms of cyanamide have been investigated, involving reactions between radicals like NH₂ and CN. aanda.orgacs.org

Propyl Cyanide (C₃H₇CN) : Both linear (n-PrCN) and branched (iso-PrCN) isomers of propyl cyanide have been found in interstellar space, notably in the Galactic Center star-forming region Sagittarius B2(N). csic.esmpg.deresearchgate.netresearchgate.net Iso-propyl cyanide is particularly significant as it is the first interstellar detection of a molecule with a branched carbon backbone, hinting at the potential presence of amino acids, which share this structural characteristic. mpg.deresearchgate.net Theoretical studies suggest that both isomers can form efficiently on the surfaces of interstellar dust grains through radical association reactions. csic.esresearchgate.net

The detection of these complex organic molecules, particularly those with branched carbon chains, expands the understanding of interstellar chemistry and its capacity to synthesize building blocks of biomolecules. frontiersin.orgmpg.de The absence of direct detection of this compound (C₄H₈N₂) does not preclude its existence or future discovery. Given the increasing complexity of molecules identified in the ISM and the known reactivity of cyanamide functional groups, future astronomical observations with enhanced sensitivity and spectroscopic resolution could potentially reveal the presence of more complex substituted cyanamides like this compound, contributing to the broader narrative of prebiotic chemistry in space.

Refinement of Kinetic Models for Complex Organic Molecule Formation

The refinement of kinetic models is crucial for understanding the formation pathways of complex organic molecules (COMs) in various environments, particularly in interstellar space. While extensive research and kinetic modeling have focused on the formation of nitriles, such as propyl cyanide (C₄H₇N), in star-forming regions and interstellar ice mantles, direct and specific kinetic models for the formation of this compound (C₄H₈N₂) are not widely documented in current literature. econbiz.deastrobiology.comarxiv.orgvirginia.eduacs.orgaanda.org

Kinetic studies on interstellar chemistry have successfully modeled the synthesis of various complex organic molecules, including branched carbon-chain molecules like iso-propyl cyanide, which is formed through reactions on dust-grain ice mantles and in the gas phase. virginia.edu These models often involve the sequential addition of smaller radicals to form larger, more complex species. virginia.edu However, the distinct chemical structure of cyanamides, compared to simple nitriles, suggests that their formation mechanisms and kinetic pathways would differ significantly. Future research directions could involve extending these sophisticated kinetic modeling techniques to explore the potential formation routes and abundances of this compound in astrochemical environments, considering its unique functional groups.

Understanding Prebiotic Chemical Evolution via Cyanamide Analogs

Cyanamide (CN₂H₂), the simplest member of the cyanamide family, is recognized as a prebiotically plausible compound and a key condensing agent in the context of early Earth chemistry. nasa.govacs.orgrsc.orgnih.govresearchgate.netrsc.orgastrobiology.commdpi.com It plays a significant role in promoting the non-enzymatic synthesis and polymerization of various biomolecules, including amino acids, peptides, and nucleotide precursors, which are fundamental to the origins of life. nasa.govrsc.orgnih.govresearchgate.netrsc.orgastrobiology.commdpi.com For instance, cyanamide has been shown to facilitate the dimerization of amino acids to yield dipeptides under simulated prebiotic conditions. nasa.gov It is also involved in the activation of phosphates, a crucial step for the formation of phosphodiester bonds in nucleic acids. nih.govrsc.org

While the role of cyanamide (CN₂H₂) and its simpler derivatives in prebiotic chemistry is well-established, specific detailed studies focusing on this compound (C₄H₈N₂) as a direct analog in these prebiotic chemical evolution pathways are not extensively highlighted in the provided research. The broader understanding of cyanamide's reactivity, including its ability to act as a nucleophile or electrophile and participate in addition, cycloaddition, and cyclotrimerization reactions, lays the groundwork for hypothetical investigations into how more complex cyanamide analogs, such as this compound, might have contributed to the chemical inventory of the primitive Earth. researchgate.net Further research could explore the specific conditions under which this compound or its derivatives could have formed and participated in the synthesis of more complex biomolecules in a prebiotic context.

Investigation of this compound as a Precursor for Functional Materials

This compound and its substituted derivatives hold promise as precursors for the development of functional materials, particularly in the realm of polymers. The inherent reactivity of the cyanamide functional group, characterized by its nitrile and amino moieties, facilitates various chemical transformations, including polymerization. astrobiology.compatsnap.comwikipedia.org

Application in Polymerization Processes and Materials Science

Mono-substituted cyanamides, including propyl derivatives, are known to be highly reactive and can readily polymerize upon heating. google.com This property makes them valuable monomers in the field of materials science. For example, "monopropylol cyanamide" (a hydroxyl-substituted this compound) and "mono-2,3-dihydroxy this compound" have been prepared and shown to polymerize when heated. google.com The polymerization can lead to the formation of dimers and, upon further heating, potentially trisubstituted triazines, forming solid, non-sticky, transparent resins. google.com This polymerization behavior suggests their utility in creating new polymeric materials with tailored properties.

The broader class of cyanamides is already utilized in the production of various industrial materials, including plastics, adhesives, and resins. astrobiology.compatsnap.comwikipedia.org The ability of cyanamide's unique structure to facilitate the formation of cross-links in polymers can enhance their structural integrity, which is a desirable characteristic in advanced materials. astrobiology.com

Synthesis of N-Substituted Cyanamide-Derived Polymers

The synthesis of N-substituted cyanamide-derived polymers often begins with the preparation of the substituted cyanamide monomers. A notable method involves reacting an alkaline earth metal cyanamide, such as calcium cyanamide, with compounds containing an ethylene (B1197577) oxide ring. google.com

Synthesis of Substituted Propyl Cyanamides (Monomers): This process typically involves preparing an aqueous slurry of an alkaline earth metal cyanamide. To this slurry, a compound containing an ethylene oxide ring is slowly introduced. The reaction is maintained at a controlled temperature, usually not exceeding 25-35°C, to prevent premature polymerization. google.com

Examples from patent literature include:

Monopropylol cyanamide: Synthesized by reacting equimolecular quantities of calcium cyanamide and 1,2-propylene oxide in an aqueous slurry. google.com

Mono-2-hydroxy-3-chloro-propyl cyanamide: Prepared by reacting calcium cyanamide with epichlorohydrin. google.com

Mono-2,3-dihydroxy this compound: Formed by reacting calcium cyanamide with glycidol. google.com

After the reaction, insoluble materials (like calcium carbonate, if calcium cyanamide is used) are removed, and the water is evaporated to obtain the alkylol cyanamide product. google.com

Polymerization of N-Substituted Cyanamides: Once formed, these N-substituted alkylol cyanamides are highly reactive. Upon heating at elevated temperatures (e.g., between 165°C and 260°C), they undergo polymerization. google.com This process can lead to increased viscosity and the formation of solid, transparent resins. google.com Spectrophotometric analysis has indicated a decrease in the triple bond (N≡C) character upon heating, supporting the occurrence of polymerization reactions, potentially involving the formation of dimers and more complex polymeric structures like trisubstituted triazines. google.com

The ability to synthesize specific N-substituted this compound monomers and control their polymerization offers a pathway for developing new functional materials with diverse applications in various industries.

Q & A

Q. How do synergistic interactions between this compound and adjuvants (e.g., oils) enhance agricultural efficacy?

- Methodological Answer : Test formulations with 3% adjuvant oils (e.g., paraffin or mineral oil) across concentrations (0.5–1.5% this compound). Measure bud sprouting kinetics and compare to controls via ANOVA. Optimize using response surface methodology (RSM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.